Product packaging for 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one(Cat. No.:CAS No. 483366-27-4)

3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B1522603
CAS No.: 483366-27-4
M. Wt: 208.23 g/mol
InChI Key: OUTSOAHIPGLFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The International Union of Pure and Applied Chemistry name for this compound is 3-amino-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one, which accurately describes the substitution pattern on the pyrrolidin-2-one core structure. This nomenclature system, originally developed by Hantzsch in 1887 and independently by Widman in 1888, provides a systematic approach for naming five- and six-membered rings containing nitrogen and has been subsequently adapted for various ring sizes and heteroatoms.

The compound possesses multiple chemical identification numbers and structural descriptors that facilitate its recognition in chemical databases and literature. The Chemical Abstracts Service number 1247800-80-1 serves as the primary registry number for this compound. Additionally, an alternative Chemical Abstracts Service number 483366-27-4 has been reported for what appears to be a closely related structure, potentially indicating stereochemical variations or different synthetic origins. The molecular formula C11H13FN2O reflects the presence of eleven carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 208.24 daltons.

The structural representation utilizes several standardized formats including Simplified Molecular-Input Line-Entry System notation and International Chemical Identifier strings. The Simplified Molecular-Input Line-Entry System representation C1CN(C(=O)C1N)CC2=CC=C(C=C2)F provides a linear description of the molecular connectivity. The corresponding International Chemical Identifier InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-14-6-5-10(13)11(14)15/h1-4,10H,5-7,13H2 offers a standardized, machine-readable format for database storage and retrieval. The International Chemical Identifier Key OUTSOAHIPGLFEW-UHFFFAOYSA-N serves as a fixed-length hash of the International Chemical Identifier, providing a compact identifier for the compound.

Structural Parameter Value
Molecular Formula C11H13FN2O
Molecular Weight 208.24 g/mol
Chemical Abstracts Service Number 1247800-80-1
International Chemical Identifier Key OUTSOAHIPGLFEW-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System C1CN(C(=O)C1N)CC2=CC=C(C=C2)F

Historical Development in Heterocyclic Chemistry

The historical context of this compound development is deeply rooted in the broader evolution of heterocyclic chemistry, which began in earnest during the early nineteenth century. The foundations of heterocyclic chemistry were established through the pioneering work of early chemists who isolated and characterized naturally occurring heterocyclic compounds, though their structural understanding remained limited until the development of structural theory around 1860. The structural formulas used today are most closely associated with Friedrich Kekulé, whose work alongside Archibald Couper and Alexander Butlerow led to the recognition of the tetrahedral nature of carbon atoms and the development of the first structural formulas.

The parent pyrrolidin-2-one structure, from which this compound is derived, belongs to the lactam family of compounds that have been subjects of extensive research for more than three decades. The pyrrolidin-2-one framework represents the simplest gamma-lactam structure, consisting of a five-membered ring containing both nitrogen and carbonyl functionalities. This structural motif was first recognized as significant in the broader context of heterocyclic chemistry development, which witnessed several notable milestones throughout the 1800s, including the discovery of alloxan from uric acid by Brugnatelli in 1818 and the isolation of pyrrole by Runge in 1834.

The systematic study of pyrrolidin-2-one derivatives gained momentum through research into nootropic compounds, beginning with the pioneering work of C. Giurgea in the late 1960s, who developed piracetam and coined the term "nootropic" to describe compounds that enhance learning and memory. This research established the foundation for understanding the therapeutic potential of pyrrolidin-2-one derivatives and stimulated further investigation into structurally related compounds. The development of various substituted pyrrolidin-2-one derivatives, including amino and fluorinated variants, emerged from this historical foundation as researchers sought to optimize the pharmacological properties of the pyrrolidin-2-one scaffold through strategic structural modifications.

The introduction of fluorine substituents into heterocyclic compounds represents a more recent development in medicinal chemistry, driven by the recognition that fluorine incorporation can significantly alter molecular properties including metabolic stability, lipophilicity, and biological activity. The specific combination of amino functionality at the 3-position and 4-fluorobenzyl substitution at the nitrogen atom represents a sophisticated approach to molecular design that builds upon decades of structure-activity relationship studies in the pyrrolidin-2-one series.

Position Within Pyrrolidin-2-one Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of pyrrolidin-2-one derivatives, representing a convergence of multiple structural modification strategies applied to the parent lactam scaffold. The compound can be categorized as belonging to several overlapping subclasses within the broader pyrrolidin-2-one family, including amino-substituted pyrrolidin-2-ones, N-benzylated pyrrolidin-2-ones, and fluorinated heterocyclic compounds.

Within the amino-substituted pyrrolidin-2-one subclass, the 3-amino substitution pattern places this compound among derivatives that have shown particular significance in pharmaceutical research. The presence of the amino group at the 3-position provides opportunities for hydrogen bonding interactions and can serve as a site for further chemical modification or metabolic transformation. This structural feature distinguishes it from other pyrrolidin-2-one derivatives such as 2-pyrrolidin-2-one itself, which lacks amino substitution, and from N-methylpyrrolidone, which features methyl rather than amino substitution.

The N-benzylated classification encompasses pyrrolidin-2-one derivatives bearing aromatic substituents attached to the lactam nitrogen atom. This modification strategy has been extensively explored in medicinal chemistry as a means of modulating the physicochemical properties of the parent compound, including lipophilicity, protein binding, and metabolic stability. The 4-fluorobenzyl substituent represents a specific example of this approach, combining the benefits of aromatic substitution with the unique properties conferred by fluorine incorporation.

The fluorinated heterocyclic compound classification highlights the significance of the fluorine atom in the 4-position of the benzyl group. Fluorine substitution in pharmaceutical compounds has become increasingly important due to the unique properties of the carbon-fluorine bond, including its high bond strength, small van der Waals radius, and significant electronegativity. These properties can influence molecular conformation, metabolic stability, and biological activity in ways that are distinct from other halogen substitutions.

Classification Category Structural Feature Significance
Amino-substituted pyrrolidin-2-ones 3-amino group Hydrogen bonding capacity, metabolic site
N-benzylated pyrrolidin-2-ones 4-fluorobenzyl substituent Modulated lipophilicity, protein interactions
Fluorinated heterocycles Para-fluorine on benzyl ring Enhanced metabolic stability, altered electronics
Five-membered lactams Pyrrolidin-2-one core Characteristic lactam reactivity and properties

The compound also represents an intersection with the broader category of pharmaceutical intermediates and research compounds, as evidenced by its availability from specialized chemical suppliers and its characterization in chemical databases. This positioning suggests potential utility in medicinal chemistry research and pharmaceutical development, consistent with the historical importance of pyrrolidin-2-one derivatives in therapeutic applications. The combination of structural features present in this compound reflects contemporary approaches to molecular design that seek to optimize multiple properties simultaneously through strategic incorporation of different functional groups and substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FN2O B1522603 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one CAS No. 483366-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-14-6-5-10(13)11(14)15/h1-4,10H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTSOAHIPGLFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247800-80-1
Record name 3-amino-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

α-Alkylation and Ring Closure

The initial stage involves α-alkylation of suitable ester precursors with 4-fluorobenzyl halides to introduce the 4-fluorobenzyl substituent. This is followed by azide substitution and subsequent reduction to the corresponding amine, which then undergoes intramolecular cyclization to form the pyrrolidin-2-one ring.

Recent advancements include continuous flow protocols that significantly reduce reaction times from several hours to minutes while maintaining high yields (59%-96%) depending on temperature and reaction time optimization.

Use of Protected Hydroxy Groups and Amino Protecting Groups

According to European Patent EP1138672A1, the process can be enhanced by using protected hydroxy groups such as mesylate or tosylate esters on 1,2,4-trihydroxybutane derivatives. These protecting groups are selectively cleaved during ring closure in the presence of primary amines, facilitating efficient cyclization without liberating the hydroxy group at the 2-position.

Amino protecting groups (e.g., benzyl, allyl, tert-butyloxycarbonyl) are employed to protect the amino functionality during intermediate steps and can be selectively removed or exchanged as needed.

Pressure and Temperature Controlled Amination

The introduction of the amino group at the 3-position is performed by reacting the intermediate pyrrolidinone derivative with primary amines under pressure (3x10^6 to 2x10^7 Pa) and elevated temperatures (20–200°C, preferably 100–150°C). Solvents such as tetrahydrofuran or dimethoxyethane are commonly used to facilitate the reaction.

Optically Active Derivatives

The process allows the synthesis of both racemic and optically active 3-amino-pyrrolidine derivatives. Optically active compounds can be obtained by starting from chiral educts (e.g., optically active butyl-1,2,4-trimesylate) to avoid racemate resolution steps, improving overall efficiency and yield.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Range (%) Notes
α-Alkylation of esters 4-Fluorobenzyl halides, base, solvent 70-90 Temperature and time critical
Azide substitution & reduction Sodium azide, reducing agent (e.g., PPh3 or H2/Pd) 80-95 Intermediate amine formation
Ring closure Mesylate/tosylate protected hydroxy groups, primary amine, THF, 0-70°C 75-96 Selective cleavage of protecting groups
Amination at 3-position Primary amine, pressure (5x10^6 - 8x10^6 Pa), 100-150°C 80-90 Solvent: THF or dimethoxyethane
Optical resolution (if needed) Chiral educts or racemate resolution techniques Variable Avoided if optically active starting materials used

Research Findings and Advantages

  • Continuous flow synthesis methods have demonstrated significant improvements in reaction times and scalability without compromising yield or purity.
  • The use of protected hydroxy groups and amino protecting groups allows for selective transformations and high chemical yields with fewer side reactions.
  • The pressure-assisted amination step ensures efficient introduction of the amino group at the 3-position, crucial for the biological activity of derivatives.
  • Optically active 3-amino-pyrrolidin-2-one derivatives can be synthesized directly, reducing the need for costly and time-consuming resolution steps.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and fluorobenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of biological systems and can act as a probe for investigating biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidin-2-one vs. Pyrrolidin-2,5-dione

  • This compound: Contains a single ketone group. Limited safety data are available, but analogs with pyrrolidin-2-one rings (e.g., compound 39 in ) exhibit reduced safety margins (TD₅₀ < 300 mg/kg) compared to pyrrolidin-2,5-dione derivatives.
  • Pyrrolidin-2,5-dione Analogs : Compounds like 5, 12, 16, and 17 () show superior safety and efficacy profiles compared to standard antiseizure medications (e.g., levetiracetam). The additional ketone group may reduce toxicity by altering metabolic pathways .

Azetidin-2-one (Beta-Lactam) Core

  • The p-tolyl substituent at the 4-position increases steric bulk, which may improve binding to hydrophobic pockets in enzymes or receptors.

Substituent Modifications on the Benzyl Group

Compound Name Substituent Position/Type Key Pharmacological Findings Reference
This compound 4-fluorobenzyl Hypothetical antiviral activity via hydrophobic interactions
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 3-fluorophenyl Unknown activity; meta-fluorine may reduce steric hindrance compared to para-substitution
3-Amino-1-(4-tert-butylbenzyl)-2-pyrrolidinone 4-tert-butylbenzyl Increased lipophilicity may enhance CNS penetration but reduce solubility

Functional Group Comparisons

Amino Group Positioning

  • This compound: The 3-amino group facilitates hydrogen bonding with active-site residues (e.g., in HIV integrase inhibitors) but may limit potency if steric clashes occur .

Pharmacological Activity Comparisons

Antiviral Activity

  • Compound 13l (1-(4-fluorobenzyl)imidazole derivative, ): Exhibits anti-HIV activity via integrase inhibition but is less potent than raltegravir due to suboptimal hydrophobic pocket penetration .

Antihypertensive Activity

  • 4-[1-(4-fluorobenzyl)-5-imidazolyl]dihydropyridines (): Show hypotensive effects comparable to nifedipine. The dihydropyridine core enhances calcium channel blockade, unlike the pyrrolidinone core, which may target different pathways .

Antimicrobial Activity

  • 4-Fluorobenzyl spirocyclotriphosphazenes (): Demonstrated antibacterial and antifungal activities, highlighting the role of the 4-fluorobenzyl group in disrupting microbial membranes or DNA .

Biological Activity

3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FN2O, with a molecular weight of 194.21 g/mol. The compound features a pyrrolidinone ring structure with an amino group at the third carbon and a 4-fluorobenzyl group attached to the nitrogen atom. The presence of fluorine is notable as it can enhance the compound's metabolic stability and influence its pharmacokinetic properties, making it a valuable candidate in drug development .

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Pyrrolidinone Ring : The initial step often involves the cyclization of appropriate precursors.
  • Introduction of the Amino Group : This can be achieved through various amination techniques.
  • Fluorobenzyl Substitution : The final step involves attaching the 4-fluorobenzyl group, which may require specific reagents for optimal yield.

Recent advancements in synthetic methodologies, such as continuous flow processes and automated reactors, have improved yield and purity significantly .

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including:

Bacterial StrainActivity Level
Escherichia coliExcellent
Staphylococcus aureusExcellent
Pseudomonas aeruginosaModerate
Bacillus subtilisGood

These findings suggest that the compound could serve as a lead candidate for developing new antibacterial agents .

Neuroprotective Effects

Similar compounds have demonstrated neuroprotective effects by interacting with neurotransmitter systems and modulating enzyme activities related to neurodegenerative diseases. The specific mechanism may involve:

  • Inhibition of pro-inflammatory cytokines
  • Modulation of oxidative stress pathways
  • Interaction with neurotransmitter receptors

These interactions indicate potential applications in treating conditions like Alzheimer's disease or Parkinson's disease .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. Mechanistic studies using molecular docking and enzyme inhibition assays have revealed that the compound can:

  • Inhibit specific enzymes involved in metabolic pathways
  • Alter cellular signaling cascades
  • Influence gene expression patterns

These actions contribute to its therapeutic potential across various disease models .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of pyrrolidinone derivatives, this compound was tested against multiple strains. The results showed that it significantly inhibited bacterial growth, comparable to established antibiotics. The study emphasized the compound's potential as a scaffold for developing new antibacterial drugs .

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of this compound in rodent models of neurodegeneration. Treatment with this compound resulted in reduced neuronal death and improved cognitive function compared to control groups. These findings support further exploration into its use for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves three key steps: (1) formation of a pyrrolidine-2-carbaldehyde intermediate via decarboxylation and ipso-oxidation, (2) cyclization to form the pyrrolidinone ring, and (3) amination at the third position. Industrial methods optimize catalysts (e.g., transition metals for cyclization) and reaction temperatures (e.g., controlled heating during amination) to enhance scalability. Purification techniques like column chromatography or recrystallization are critical for achieving >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C, 19F) to confirm substitution patterns and fluorine integration.
  • X-ray crystallography for precise spatial arrangement of the fluorophenyl and amino groups.
  • Mass spectrometry (HRMS) to validate molecular weight (194.21 g/mol) and fragmentation patterns.
  • Computational modeling (DFT) to assess electronic effects of fluorine on ring aromaticity and dipole moments .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screens should include:

  • Enzyme inhibition assays (e.g., fluorescence-based kinetics) to test interactions with targets like kinases or proteases.
  • Receptor binding studies (radioligand displacement) for GPCRs or neurotransmitter receptors.
  • Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., hematological models) to assess apoptosis induction, leveraging structural similarities to piperidinone derivatives .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity and biological activity compared to chloro/bromo analogs?

  • Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance:

  • Lipophilicity (logP ↑ by ~0.5 vs. chloro analogs), improving membrane permeability.
  • Metabolic stability (resistance to cytochrome P450 oxidation due to C-F bond strength).
  • Binding selectivity in enzyme pockets (e.g., hydrogen-bonding with Ser/Thr residues). Comparative studies require synthesizing analogs (Cl/Br/CH₃ substitutions) and testing in parallel assays (e.g., SPR for binding kinetics) .

Q. How can conflicting data on antibacterial activity be resolved, given structural similarities to active pyrrole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain specificity, MIC determination protocols). To validate:

  • Use standardized CLSI broth microdilution methods.
  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Compare with positive controls (e.g., ciprofloxacin) and structurally related pyrrolidinones .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug modification : Acetylate the amino group to enhance oral bioavailability.
  • Formulation : Use nanoemulsions or liposomes to improve solubility.
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., pyrrolidinone ring oxidation) .

Q. How can computational tools predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to screen against toxicity-associated targets (e.g., hERG channel).
  • QSAR models trained on pyrrolidinone derivatives to forecast hepatotoxicity or mutagenicity.
  • ADMET prediction software (e.g., SwissADME) to estimate permeability, solubility, and CYP inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one
Reactant of Route 2
3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.